molecular formula C20H19ClN4O B2485215 (E)-3-(2-chlorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035007-23-7

(E)-3-(2-chlorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2485215
CAS No.: 2035007-23-7
M. Wt: 366.85
InChI Key: LXZVXAKGWSNOJQ-VOTSOKGWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H19ClN4O and its molecular weight is 366.85. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Biochemistry

Acrylamide, a reactive molecule industrially produced for synthesizing polyacrylamide, has widespread applications beyond its well-discussed presence in food products. It serves as a soil conditioner, in wastewater treatment, and in various industries including cosmetics, paper, and textiles. Its utility extends into laboratories as a solid support for protein separation by electrophoresis. This broad range of applications highlights acrylamide's significant role in both industrial and scientific fields, despite its potential health risks (Friedman, 2003).

Industrial Perspective on Research and Analysis

Acrylamide's utility in producing various polymers, notably polyacrylamide, underpins its industrial significance. Polyacrylamides find extensive use in water treatment processes, pulp and paper processing, and mining. The identification of acrylamide in heat-treated foods has spurred research into its occurrence, chemistry, and toxicology to assess human health risks. This has led to advancements in understanding its formation mechanisms, particularly through the Maillard reaction, and the development of strategies to mitigate its presence in food products (Taeymans et al., 2004).

Pharmacology and Toxicology Insights

The exploration of acrylamide's effects on human health, beyond its neurotoxicity, encompasses its genotoxic, carcinogenic, reproductive, and developmental impacts. Its rapid metabolism and excretion, along with its potential to form DNA adducts, underline the complexity of its health effects. The capability of acrylamide to induce clastogenic activity, particularly in germinal tissues, raises concerns about the heritability of induced DNA alterations and its classification as a probable human carcinogen (Dearfield et al., 1988).

Applications in Microgel Technology

The development of acrylamide-based microgels, especially poly(N-isopropylacrylamide-co-acrylamide) [P(NIPAM-Am)] microgels, showcases the innovative use of acrylamide in responsive materials. These microgels can undergo reversible swelling/deswelling in response to environmental changes, making them promising for nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and potential applications of these microgels highlight the versatility of acrylamide in advanced material science (Begum et al., 2019).

Toxicological Review and Risk Assessment

Comprehensive reviews of acrylamide's toxicology, focusing on its neurotoxic, genotoxic, carcinogenic, and reproductive effects, provide a detailed understanding of its health implications. These reviews discuss acrylamide's mechanisms of action, including its interference with motor proteins in nerve cells and potential for DNA interaction. They emphasize the need for further research to clarify the long-term health risks associated with dietary exposure to acrylamide (Exon, 2006; Friedman, 2015).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O/c1-15-14-19(17-8-10-22-11-9-17)24-25(15)13-12-23-20(26)7-6-16-4-2-3-5-18(16)21/h2-11,14H,12-13H2,1H3,(H,23,26)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZVXAKGWSNOJQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.